molecular formula C24H20N4O4 B7696577 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

Cat. No.: B7696577
M. Wt: 428.4 g/mol
InChI Key: DYMSEGSQUBHRQR-UHFFFAOYSA-N
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Description

4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and a benzamide moiety

Properties

IUPAC Name

4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-15-6-8-17(9-7-15)23-27-24(32-28-23)19-4-2-3-5-20(19)31-14-21(29)26-18-12-10-16(11-13-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSEGSQUBHRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the attachment of the phenoxy group, and the final coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and phenoxyacetamide compounds. Examples include:

  • 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)butanoic acid
  • 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)propanoic acid

Uniqueness

The uniqueness of 4-(2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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